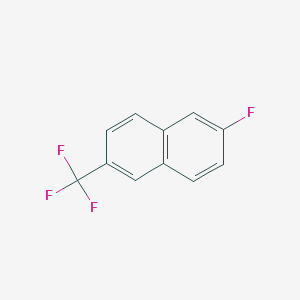

2-Fluoro-6-(trifluoromethyl)naphthalene

Description

Properties

Molecular Formula |

C11H6F4 |

|---|---|

Molecular Weight |

214.16 g/mol |

IUPAC Name |

2-fluoro-6-(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C11H6F4/c12-10-4-2-7-5-9(11(13,14)15)3-1-8(7)6-10/h1-6H |

InChI Key |

LJCAKTXGYWVKQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C=C1C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethyl)naphthalene can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions. This method typically employs a palladium catalyst to facilitate the coupling of a boronic acid derivative with a halogenated naphthalene compound under mild conditions . Another method involves the direct fluorination of naphthalene derivatives using electrophilic fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the production efficiency and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura and Heck coupling reactions.

Electrophilic Fluorinating Agents: Used for direct fluorination reactions.

Nucleophiles: Employed in substitution reactions to replace the fluorine atom.

Major Products Formed

Substituted Naphthalenes: Formed through substitution reactions.

Naphthoquinones: Formed through oxidation reactions.

Complex Aromatic Compounds: Formed through coupling reactions.

Scientific Research Applications

2-Fluoro-6-(trifluoromethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The fluorine atom can form strong hydrogen bonds with biological molecules, influencing their activity and stability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

| Compound Name | Substituent Positions | Key Functional Groups | Electronic Effects |

|---|---|---|---|

| 2-Fluoro-6-(trifluoromethyl)naphthalene | 2,6 (naphthalene) | -F, -CF₃ | Strong electron-withdrawing, lipophilic |

| 1-Fluoronaphthalene | 1 (naphthalene) | -F | Moderate electron-withdrawing |

| 2-Fluoro-6-(trifluoromethyl)benzophenone | 2,6 (benzene) | -F, -CF₃, ketone (-C=O) | Enhanced polarity, reactive ketone |

| 1-(Trifluoromethyl)naphthalene-6-carbonyl chloride | 1,6 (naphthalene) | -CF₃, -COCl | High reactivity (acyl chloride) |

- Positional Isomerism : The 2,6-substitution pattern in the target compound optimizes steric and electronic effects for receptor binding, unlike 1-fluoronaphthalene, which lacks trifluoromethyl groups and exhibits weaker electron withdrawal .

- Benzene vs. Naphthalene: Compared to 2-Fluoro-6-(trifluoromethyl)benzophenone, the naphthalene backbone provides greater planarity and conjugation, improving stability in APIs .

Biological Activity

2-Fluoro-6-(trifluoromethyl)naphthalene is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cells, and mechanisms of action.

This compound features a naphthalene backbone substituted with a fluorine atom and a trifluoromethyl group. These substitutions enhance its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of fluoro- and trifluoromethyl-substituted compounds, including this compound.

Case Study: Antimicrobial Efficacy

A study investigated a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives against Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The minimum inhibitory concentration (MIC) values ranged from 0.25 to 64 µg/mL, indicating significant antibacterial activity. Notably, one compound demonstrated an MIC of 0.031-0.062 µg/mL against multiple resistant strains, outperforming standard antibiotics like methicillin and vancomycin .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound 22 | 0.031-0.062 | MRSA, VRSA |

| Control (Vancomycin) | - | MRSA |

| Control (Methicillin) | - | MRSA |

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound derivatives have also been explored in various cancer cell lines.

The mechanism of action appears to involve DNA intercalation, which disrupts cellular processes leading to apoptosis. For instance, studies have shown that certain naphthalene derivatives can intercalate into DNA, causing cell cycle arrest and triggering apoptotic pathways .

Case Study: Antiproliferative Activity

In vitro tests on human colon carcinoma cell lines revealed that several naphthalene derivatives exhibited high antiproliferative activity comparable to established anticancer drugs. The compounds were particularly effective against cells with mutated TP53 tumor suppressor genes, suggesting a potential for targeting specific cancer types .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HCT116 (TP53 null) | 5.5 | DNA intercalation |

| Compound B | HCT116 (wild-type TP53) | 10.2 | Apoptosis induction |

Summary of Findings

The biological activity of this compound is characterized by:

- Antimicrobial Properties : Effective against MRSA and VRSA with low MIC values.

- Cytotoxicity : Demonstrates significant antiproliferative effects on cancer cell lines through mechanisms involving DNA interaction.

- Potential for Drug Development : The unique properties imparted by fluorination may enhance the efficacy of this compound as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.